Verrucarol

Description

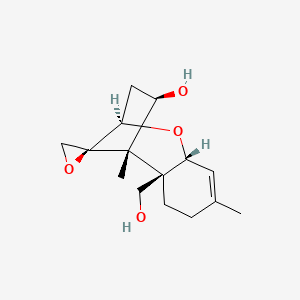

Structure

2D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRVBNXAPSQDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-92-7 | |

| Record name | Verrucarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Trichothecene Family of Sesquiterpenoids

Verrucarol (B1203745) is a key member of the trichothecenes, a large family of chemically related mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, and Stachybotrys. t3db.camdpi.com Structurally, all trichothecenes are sesquiterpenoids characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (TCT) core. mdpi.comresearchgate.net This epoxide group is a crucial feature responsible for the biological activity of these compounds. t3db.camdpi.com

The trichothecene (B1219388) family is broadly classified into four main types (A, B, C, and D) based on their substitution patterns. mdpi.com this compound is classified as a Type A trichothecene, which is characterized by the absence of a carbonyl group at the C-8 position of the trichothecene nucleus. researchgate.net It serves as the parent alcohol for a subgroup of trichothecenes, where its hydroxyl groups at positions C-4 and C-15 can be esterified. researchgate.netontosight.ai This esterification leads to the formation of more complex trichothecenes, including the macrocyclic trichothecenes (Type D), such as the verrucarins and roridins, which feature a macrolide ring linking C-4 and C-15. researchgate.net

Table 1: Classification and Key Structural Features of Trichothecenes

| Type | Key Structural Feature at C-8 | Representative Compounds | This compound's Role |

|---|---|---|---|

| Type A | No carbonyl group | This compound, T-2 toxin, Diacetoxyscirpenol (DAS) | Parent alcohol of this group |

| Type B | Carbonyl group | Deoxynivalenol (B1670258) (DON), Nivalenol (B191977) | Not directly related |

| Type C | Epoxide at C-7/C-8 or C-9/C-10 | Not applicable | Not applicable |

| Type D | Macrocyclic ester linkage | Verrucarin A, Roridin (B1174069) A | Core alcohol structure |

Significance As a Foundational Structure in Natural Product Chemistry Research

The chemical structure of verrucarol (B1203745), while being the simplest of the macrocyclic trichothecene (B1219388) precursors, provides the essential tricyclic framework that has made it a cornerstone in natural product chemistry research. escholarship.org Its significance stems from several key areas:

Biosynthetic Precursor: In fungi like Myrothecium verrucaria, this compound is a key intermediate in the biosynthesis of more complex macrocyclic trichothecenes. umich.edu The core trichothecene skeleton is formed, and subsequent enzymatic reactions, including esterifications with dicarboxylic acids, attach the macrocyclic chain to the this compound scaffold at the C-4 and C-15 hydroxyl groups to form compounds like verrucarin A. researchgate.netnih.gov

Target for Total Synthesis: The complex, stereochemically rich architecture of this compound has made it a popular and challenging target for total synthesis since the 1970s. bu.edudigitellinc.com Synthetic chemists are drawn to its tricyclic system and multiple stereocenters. Achieving the total synthesis of this compound is a significant accomplishment that showcases new synthetic methodologies and strategies. acs.org The first total syntheses were reported in the early 1980s, and efforts to develop more concise and efficient asymmetric routes continue to this day. bu.eduacs.orgdigitellinc.com These syntheses not only provide access to this compound itself but also open pathways to synthetically produce its more complex and biologically active derivatives. digitellinc.comnih.gov

Pharmacophore Model: this compound is considered the minimal trichothecene pharmacophore. escholarship.org While it exhibits some biological activity, its primary role in research is often as a structural template to understand how different functional groups and the macrocyclic ester chain influence biological effects. escholarship.org By synthesizing and studying this compound and its simple esters, researchers can dissect the structure-activity relationships (SAR) of the entire class, paving the way for the design of novel analogs. escholarship.orgdigitellinc.com

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₂O₄ nist.gov |

| Molecular Weight | 266.33 g/mol |

| CAS Number | 2198-92-7 nist.gov |

| Classification | Type A Trichothecene Sesquiterpenoid mdpi.comresearchgate.net |

| Key Functional Groups | 12,13-epoxide, C-4 hydroxyl, C-15 hydroxyl ontosight.ai |

Overview of Research Trajectories in Verrucarol Studies

Fungal Production and Isolation Methodologies in Research

The production of this compound for research purposes relies on harnessing the natural biosynthetic capabilities of specific fungal strains. Methodologies have been developed to cultivate these fungi and efficiently extract the compound.

Identification of this compound-Producing Fungal Genera and Species

This compound and its derivatives are produced by a range of fungal species, primarily within the order Hypocreales. escholarship.org These fungi are often found as pathogens on various plants or as contaminants in water-damaged buildings. healthmatters.ioresearchgate.net Key identified producers include species from the genera Myrothecium, Fusarium, and Stachybotrys. healthmatters.ioontosight.aimedkoo.com

| Fungal Genus | Species | Reference |

| Myrothecium | M. verrucaria, M. roridum | ontosight.aiasm.org |

| Fusarium | Various species | healthmatters.iomedkoo.commdpi.com |

| Stachybotrys | S. chartarum, S. echinata | healthmatters.io |

| Trichothecium | T. roseum | bu.edu |

| Dactylobotrys | D. graminicola (produces diacetylthis compound) | researchgate.net |

Experimental Isolation and Extraction Protocols for this compound

The isolation of this compound from fungal cultures is a multi-step process that begins with fermentation, followed by extraction and purification.

A common method involves growing a selected fungal strain, such as Myrothecium verrucaria, on a solid substrate like oats or rice, which are rich in cellulose (B213188). asm.orgresearchgate.net It has been noted that inoculating the culture with spores is crucial, as their absence can prevent the production of trichothecenes. asm.org

Following a growth period, the fermented material is harvested for extraction. A straightforward protocol involves the hydrolysis of the crude extract from the fungal culture. asm.orgresearchgate.net More refined extraction procedures typically use organic solvents. For instance, the culture broth can be filtered, acidified, and then extracted multiple times with ethyl acetate (B1210297) (EtOAc). mdpi.com

The resulting crude extract contains a mixture of metabolites. Purification is then achieved using chromatographic techniques. Scientists have employed methods such as silica (B1680970) gel column chromatography with a gradient of solvents like petroleum ether and ethyl acetate, as well as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate pure this compound. asm.orgmdpi.com

Elucidation of this compound Biosynthetic Pathways

The biochemical route to this compound is a classic example of sesquiterpene synthesis, starting from simple precursors and proceeding through a series of complex cyclizations and modifications.

Precursor Incorporation Studies in Fungal Systems

Early research to unravel the biosynthetic pathway of this compound involved feeding isotopically labeled precursor molecules to fungal cultures and tracking their incorporation into the final product. These studies confirmed that, like other terpenoids, this compound biosynthesis begins with precursors from the mevalonate (B85504) pathway. nih.gov

Key experiments involved the use of labeled mevalonic acid. For example, studies using (3R)-mevalonate and stereospecifically tritiated mevalonate with Myrothecium cultures helped to elucidate the specific stereochemical course of the enzymatic reactions. medkoo.comnih.gov The successful incorporation of (3R)-((5R)-5-3H)-mevalonate was instrumental in understanding the formation of the trichothecane (B1236751) skeleton. nih.gov

Role of Trichodiene (B1200196) and Related Intermediates in this compound Biosynthesis

The biosynthesis of all trichothecenes shares a common initial pathway that leads to the formation of a key hydrocarbon intermediate, trichodiene. bu.educore.ac.uk This pivotal step involves the cyclization of the universal C15 acyclic precursor, farnesyl diphosphate (B83284) (FPP). acs.orgnih.gov

The enzyme trichodiene synthase catalyzes the conversion of FPP into trichodiene through a complex cascade of carbocationic intermediates. nih.gov Following the formation of the bicyclic trichodiene skeleton, a series of oxygenation reactions, catalyzed primarily by cytochrome P450 monooxygenases, occurs. These reactions add hydroxyl groups at various positions on the core structure. Intermediates such as isotrichodermin and 12,13-epoxytrichothec-9-ene (B1214510) have been identified in the pathways leading to more complex trichothecenes, illustrating the stepwise nature of the post-trichodiene modifications that ultimately yield this compound. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters and Enzymes

In many fungi, the genes responsible for the biosynthesis of a secondary metabolite are physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). The identification of the this compound BGC has provided significant insight into its formation.

Research on a marine-derived fungus led to the characterization of a "ver" gene cluster responsible for verrucarin biosynthesis, which includes the genes for the this compound core. umich.edu This cluster contained 26 putative genes (Open Reading Frames or ORFs), with ten showing similarity to genes in the well-studied T-2 toxin BGC. umich.edu

Several key enzymes encoded by this gene cluster have been identified based on homology and functional predictions:

| Gene/Enzyme | Predicted Function | Role in Biosynthesis | Reference |

| Trichodiene Synthase (Tri5/VerN) | Terpene cyclase | Catalyzes the initial cyclization of Farnesyl Diphosphate (FPP) to form trichodiene. | nih.govumich.edu |

| Cytochrome P450 Monooxygenases | Oxidoreductases | Catalyze multiple, specific oxygenation steps on the trichodiene core to add hydroxyl groups and the C12,13-epoxide. | umich.edu |

| Acyltransferases | Transferases | In related compounds, these enzymes add ester side chains to the this compound core. | umich.edu |

The core set of enzymes proposed for this compound biosynthesis includes trichodiene synthase, several P450 monooxygenases for hydroxylation and epoxidation, and potentially other regulatory and transport proteins also encoded within the gene cluster. umich.edu

Analysis of TRI Gene Involvement

The biosynthesis of trichothecenes, including the this compound backbone, is governed by a cluster of genes known as the TRI genes. In Fusarium, a key gene in this cluster is TRI5 (trichodiene synthase), which catalyzes the initial cyclization of farnesyl pyrophosphate to form trichodiene, the first dedicated intermediate in the pathway. mdpi.com While much of the detailed genetic research has been conducted on Fusarium species, the homologous genes are responsible for the production of the trichothecene core in other producing genera like Myrothecium and Stachybotrys. The expression of these TRI genes is tightly regulated and can be influenced by various environmental and nutritional cues. mdpi.com

Enzymatic Activities (e.g., PKS, P450) in this compound Formation

Following the initial cyclization by trichodiene synthase, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases (P450s), which are also encoded by genes within the TRI cluster. These enzymes are responsible for adding hydroxyl groups to the trichodiene skeleton at specific positions, a critical step in the formation of this compound. While Polyketide Synthases (PKS) are crucial for the biosynthesis of many other fungal secondary metabolites, the core of the trichothecene structure, and thus this compound, is derived from the isoprenoid pathway, not the polyketide pathway. However, the macrocyclic ester side chains that are attached to this compound to form compounds like verrucarin A are of polyketide origin.

Optimization of Fungal Culture Conditions for Research-Scale Production

Producing this compound for research purposes typically involves the cultivation of a high-yielding fungal strain, such as Myrothecium verrucaria, followed by the hydrolysis of the produced macrocyclic trichothecenes. asm.orgresearchgate.netnih.gov Optimizing the culture conditions is crucial for maximizing the yield.

Influence of Nutritional Parameters on this compound Yield

The composition of the growth medium significantly impacts mycotoxin production. Carbon and nitrogen sources are particularly important.

Carbon Source : High cellulose materials are often good substrates for fungi that produce this compound precursors. asm.org For example, wheat straw and gypsum powder have been shown to support the growth of Stachybotrys chartarum and the production of its toxins. In laboratory settings, grains like oats are used for the cultivation of Myrothecium verrucaria for this compound production. asm.org The presence of specific sugars, such as sucrose (B13894) and its derivatives, can also facilitate the synthesis of trichothecenes in Fusarium. mdpi.com

Nitrogen Source : The type and amount of nitrogen in the culture medium can modulate the expression of TRI genes and, consequently, trichothecene biosynthesis. mdpi.com

Table 1: Influence of Substrate on Stachybotrys chartarum Growth and Toxin Production

| Substrate | Relative Humidity for Growth (%) | Toxin Production Detected |

|---|---|---|

| Wallpaper | 78-100 | Yes |

| Gypsum Board | 84-100 | Yes |

| Hay | 84-100 | Yes |

| Straw | 84-100 | Yes |

| Pine Panels | 78-100 | No |

Effect of Environmental Factors (e.g., pH, Temperature, Aeration) on Biosynthesis

Environmental conditions play a critical role in fungal growth and mycotoxin production.

pH : The pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting this compound biosynthesis.

Temperature : Fungal growth and mycotoxin production are highly dependent on temperature. For instance, the optimal temperature for the development of some Fusarium species is around 22°C. researchgate.net

Aeration : Adequate aeration is necessary for the growth of these aerobic fungi and for the enzymatic reactions involved in this compound synthesis.

Moisture : High relative humidity is a critical factor for the growth of fungi like Stachybotrys atra and subsequent toxin production. asm.org

Fermentation Strategies for Enhanced this compound Production

For research-scale production, specific fermentation strategies are employed. A common method involves growing a high-producing strain of Myrothecium verrucaria on a solid substrate like oats to encourage sporulation, which is linked to trichothecene production. asm.org The fungus is allowed to grow until the substrate is covered with a thick, spore-rich mycelial mat. asm.org Following fermentation, the crude extract containing the macrocyclic trichothecenes is harvested and subjected to base hydrolysis to yield this compound. asm.orgresearchgate.netnih.gov

Historical Perspectives and Early Synthetic Approaches to the Trichothecene Core

The trichothecenes are a large family of sesquiterpenoid natural products that have long captured the interest of the scientific community due to their complex structures and significant biological activities, including anticancer properties. digitellinc.comdigitellinc.com this compound is the parent alcohol of a range of macrocyclic trichothecenes, such as Verrucarin A, and its synthesis is crucial for accessing these more complex and potent molecules. digitellinc.comfigshare.comiastate.edu Consequently, this compound became a prominent synthetic target, particularly throughout the 1980s. digitellinc.com

Early synthetic endeavors were often focused on constructing the core tricyclic 6/6/5 ring system (A, B, and C rings) that defines the trichothecene skeleton. Many of these initial routes were racemic, meaning they produced an equal mixture of the natural molecule and its mirror image. digitellinc.com A notable example is the racemic total synthesis of this compound reported by Schlessinger and Nugent. iastate.edu These early approaches laid the groundwork for future stereoselective methods by tackling the inherent challenges of the molecule's dense and stereochemically rich architecture.

The construction of the A and B rings was a significant early challenge. One approach involved a Diels-Alder reaction between methyl coumalate and isoprene (B109036) to create a bicyclic lactone, which was then elaborated over nine steps to form a key keto alcohol intermediate corresponding to the AB ring system of this compound. iastate.edu Another strategy utilized a thermal [4+2] cycloaddition between 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene and a methylene (B1212753) lactone to build the A/B ring framework. iastate.edu These pioneering efforts highlighted the complexities of controlling stereochemistry and installing the requisite functional groups onto the trichothecene core.

Contemporary Asymmetric Total Synthesis of this compound

More recent synthetic efforts have shifted towards asymmetric synthesis, which aims to produce only the naturally occurring enantiomer of this compound, typically denoted as (–)-Verrucarol. digitellinc.com Such approaches are critical for developing medicinally relevant compounds, as often only one enantiomer possesses the desired biological activity. digitellinc.com These contemporary strategies have employed a variety of sophisticated techniques to achieve high levels of stereocontrol.

A prominent strategy for the asymmetric total synthesis of (–)-Verrucarol begins with an enantiomerically pure starting material derived from a natural source, a method often referred to as a chiron approach. Several successful syntheses have utilized D-glucose as the starting point, preparing a key bicyclic α-methylated γ-lactone intermediate in an enantiomerically pure form. figshare.comnih.govacs.org This approach elegantly embeds the required stereochemistry from the outset, guiding the stereochemical outcome of subsequent reactions.

Enantioselective Strategies for Core Scaffold Construction

The construction of the tricyclic core scaffold with precise control over its multiple stereocenters is the central challenge in synthesizing this compound. Modern methods have addressed this by developing highly enantioselective reactions that forge the key ring systems.

One powerful strategy involves the use of enantioselective cycloaddition reactions. For instance, a concise asymmetric synthesis of (–)-Verrucarol was developed that commences with an enantioselective [4+2] cycloaddition (Diels-Alder reaction) to establish the cis-fused A/B ring system. digitellinc.com This key step sets the stereochemistry for the A and B rings, which is then carried through to the final product. Another approach utilized an asymmetric [4+2] Diels-Alder reaction of 4-pyrones to access the trichothecene core. digitellinc.com

Beyond building the A/B rings, the formation of the C-ring is another critical step. In one route, after constructing the A/B rings, the C-ring was closed using a diastereoselective 5-endo-trig annulation, which can be viewed as the completion of a formal [3+2] annulation process over two steps. digitellinc.com In syntheses starting from D-glucose, the strategy involved building the C-ring equivalent through a Dieckmann cyclization of an ε-ester lactone. acs.orgresearchgate.net These methods demonstrate the use of powerful cyclization reactions to stereoselectively assemble the complete 6/6/5 (A,B,C) ring system. digitellinc.com

Key Reaction Development and Optimization in this compound Synthesis

The successful total synthesis of a complex molecule like this compound often hinges on the development and optimization of key chemical reactions. Chemists have devised and refined several powerful methodologies specifically for this purpose.

Stereoselective cycloadditions have proven to be a cornerstone of modern this compound synthesis. The Diels-Alder reaction, a type of [4+2] cycloaddition, has been a particularly effective tool for constructing the six-membered A and B rings of the trichothecene core. digitellinc.comdigitellinc.comiastate.edu

In one of the shortest asymmetric syntheses of (–)-Verrucarol to date, the key step was an enantioselective [4+2] cycloaddition to form the A/B ring fragment. digitellinc.com This was followed by diastereoselective modifications of the resulting cycloadduct. digitellinc.com The final C-ring was then formed through a diastereoselective 5-endo-trig annulation. digitellinc.com This sequence highlights how a series of controlled cycloaddition and annulation reactions can be used to build the complex tricyclic system.

The formation of rings through intramolecular carbon-carbon bond formation is a powerful strategy that has been extensively used in the synthesis of this compound. nih.govmdpi.comrsc.org These reactions are often highly efficient as they tether the reacting partners together, facilitating the desired cyclization.

Several key intramolecular reactions have been employed:

Intramolecular Knoevenagel Cyclization : This reaction was used to construct the A-ring precursor in a total synthesis starting from D-glucose. researchgate.net

Dieckmann Cyclization : The same synthetic route utilized a Dieckmann cyclization of a specially prepared ε-ester lactone to form the five-membered C-ring equivalent. acs.orgresearchgate.net

Samarium (II) Iodide (SmI₂)-Mediated Radical Cyclization : A concise route to the trichothecene core was established using a samarium (II) iodide-mediated radical cyclization, showcasing the utility of radical chemistry in forming the challenging ring system. digitellinc.com

Aldol-like Carbon-Carbon Bond Formation : To introduce the quaternary stereocenter shared by the B and C rings, an aldol-like reaction was applied to a lactone intermediate using a four-carbon aldehyde as the electrophile. nih.govacs.org

In some synthetic routes, the characteristic trichothecene skeleton is not assembled directly but is instead formed through a strategic rearrangement or expansion of a simpler ring system. chemistrysteps.commasterorganicchemistry.com This approach can provide access to strained or otherwise difficult-to-form structures.

A total synthesis of (–)-Verrucarol reported by Tadano and coworkers features a "skeletal enlargement strategy" as a key step for constructing the crucial trichothecene skeleton from a precursor molecule. acs.orgresearchgate.net This transformation rearranges the atoms of a previously assembled framework to generate the final, more complex target structure. This demonstrates how a carefully planned molecular rearrangement can be a powerful tool in the synthetic chemist's arsenal (B13267) for conquering complex molecular architectures like that of this compound.

Structure Activity Relationship Sar Studies and Analog Synthesis

Investigating the Role of Functional Groups on Biological Activity

Impact of C4 and C15 Hydroxyl Groups on Cellular Effects

The hydroxyl groups at the C4 and C15 positions of the verrucarol (B1203745) core are critical determinants of its biological activity. The presence and nature of substituents at these positions significantly influence the molecule's potency and cellular effects.

Acetylation of the hydroxyl groups at C4 and C15 to produce diacetylthis compound has been shown to dramatically enhance cytotoxic activity. escholarship.org This increased potency is attributed, in part, to improved binding interactions within the peptidyl transferase center (PTC) of the ribosome. escholarship.org Specifically, the acetyl group at the C4 position can form a hydrogen bond with a water molecule that interacts with the G4451 base in the PTC, strengthening the compound's binding to its molecular target. escholarship.org However, the substantial difference in cytotoxicity between this compound and its diacetylated form suggests that other factors, such as cell permeability, may also play a significant role. escholarship.org

Conversely, the presence of free hydroxyl groups at C4 and C15, as seen in this compound, can lead to a significant reduction or complete loss of certain biological activities. nih.govmalariaworld.org For instance, in studies evaluating the antimalarial activity of trichothecenes, this compound was found to be inactive, whereas its esterified analogue, verrucarin A, exhibited high potency. nih.govmalariaworld.org This highlights the importance of the substituents at these positions for specific biological effects. The reduction of hydroxyl groups to form this compound has been shown to greatly reduce its effectiveness compared to more substituted trichothecenes like T-2 toxin. nih.govfrontiersin.org

The degree of toxicity is dependent on the presence of substituents on C15 and C4. nih.govfrontiersin.org The loss of an acetyl or acyl side group from these positions generally results in reduced inhibition of protein synthesis. nih.govfrontiersin.org

Significance of the 12,13-Epoxide Moiety in this compound Activity

The 12,13-epoxide ring is a hallmark structural feature of trichothecenes and is widely considered essential for their toxicity. nih.govfrontiersin.orgt3db.caresearchgate.net This epoxide group is directly involved in the inhibition of protein synthesis by binding to the 60S subunit of the ribosome. nih.govfrontiersin.orgfrontiersin.org The interaction with the ribosome is a key mechanism underlying the cytotoxic effects of these compounds. nih.govfrontiersin.org

The removal or modification of the 12,13-epoxide ring typically leads to a complete loss of toxicity. researchgate.net For example, 12,13-deoxythis compound, which lacks this epoxide, is presumed to have reduced reactivity and binding affinity to ribosomal targets compared to this compound. vulcanchem.com This underscores the critical role of the epoxide in the biological activity of the trichothecene (B1219388) scaffold. The toxic activity of trichothecenes is intrinsically linked to this functional group. nottingham.ac.uk

Comparative Analysis of this compound and Its Derivatives/Analogues

Structure-Activity Profiles Across Simple and Macrocyclic Trichothecenes

Trichothecenes are broadly classified as simple or macrocyclic. wikipedia.orgmdpi.com Simple trichothecenes, like this compound, have a basic tricyclic core with various substitutions, while macrocyclic trichothecenes, such as verrucarin A, have a macrocyclic ester bridge connecting the C4 and C15 positions. escholarship.orgwikipedia.org

Generally, macrocyclic trichothecenes are more potent than their simple counterparts. researchgate.netdigitellinc.commdpi.com The macrocyclic ring itself plays a critical role in the high levels of toxicity observed in compounds like verrucarin A and roridins. researchgate.netmdpi.com However, studies have shown that the presence or absence of the macrocycle does not always have a significant impact on activity and selectivity in all biological assays. nih.govmalariaworld.org For instance, in antimalarial studies, both the non-macrocyclic anguidine and the macrocyclic verrucarin A were potent, while this compound was inactive. nih.govmalariaworld.org This suggests that while the macrocycle can enhance potency, other structural features are also crucial.

The complexity of the chemical structure in trichothecenes often correlates with higher levels of toxicity. researchgate.net

Molecular Determinants of Potency and Selectivity in Research Models

The potency and selectivity of this compound and its analogues are determined by a combination of structural features. As discussed, the 12,13-epoxide is a primary determinant of general toxicity. The nature of the substituents at C4 and C15 significantly modulates this activity.

In cytotoxicity assays against various cell lines, diacetylthis compound consistently displays greater potency than this compound. escholarship.org This difference is thought to be a result of both enhanced binding at the ribosomal target and potentially increased cell permeability of the acetylated form. escholarship.org

The stereochemistry of the trichothecene core also influences biological activity. vulcanchem.com The specific spatial arrangement of the functional groups is critical for effective interaction with biological targets.

Rational Design and Synthesis of this compound Analogues

The complex structure and potent biological activity of this compound have made it an attractive target for synthetic chemists. digitellinc.combu.edu The total synthesis of this compound and its analogues allows for the creation of novel compounds with potentially improved therapeutic properties or for use as probes to further investigate their mechanism of action. bu.edugla.ac.uk

Rational design of this compound analogues focuses on modifying key structural motifs to understand their contribution to biological activity. bvsalud.orgnationalorganicsymposium.orgnih.gov For instance, the synthesis of analogues with altered C4 and C15 substituents can provide further insight into the SAR at these positions. The development of modular synthetic routes enables the efficient production of a variety of analogues for biological evaluation. escholarship.org

Efforts in synthetic chemistry have established concise routes to the trichothecene core, facilitating the generation of macrocyclic analogues for SAR studies. digitellinc.com These synthetic endeavors are crucial for exploring the full therapeutic potential of this class of compounds. bu.edu

Strategies for Structural Modification and Diversification

The chemical architecture of this compound, characterized by a tetracyclic sesquiterpenoid core, presents multiple sites for structural modification. Researchers have strategically targeted these positions to probe the SAR and generate analogs with improved potency and selectivity. Key to these efforts is a deep understanding of the structural features essential for biological activity.

The 12,13-epoxide ring and the double bond between C-9 and C-10 are fundamental for the toxic properties of trichothecenes; removal of these features results in a complete loss of toxicity. researchgate.net Beyond this essential core, the functional groups at positions C-4 and C-15 are primary targets for modification and have been shown to be critical for potent cellular toxicity. escholarship.org While this compound itself possesses hydroxyl groups at these positions, studies have consistently demonstrated that esterification or the formation of a macrocyclic ring between C-4 and C-15 significantly enhances biological activity. researchgate.netnih.gov

A modular synthetic approach has been developed for this compound, which facilitates straightforward structural modifications to investigate its toxicity and mechanisms of action. escholarship.org This allows for the systematic introduction of a variety of functional groups to explore their impact on the biological profile.

Strategies for structural modification of this compound include:

Esterification at C-4 and C-15: The hydroxyl groups at C-4 and C-15 are readily esterified with a wide range of carboxylic acids. This strategy has been extensively used to create a diverse library of this compound analogs. The nature of the ester group, including its size, lipophilicity, and electronic properties, can profoundly influence the resulting biological activity. Generally, esters of this compound exhibit significantly higher cytotoxicity compared to the parent compound. nih.gov

Macrocyclization between C-4 and C-15: Nature itself provides a blueprint for potent this compound analogs in the form of macrocyclic trichothecenes like verrucarin A, where the C-4 and C-15 hydroxyls are linked by a dicarboxylic acid chain. researchgate.net Synthetic efforts have aimed to mimic and diversify this macrocyclic bridge, leading to compounds with increased potency. nih.gov

Modification at other positions: While C-4 and C-15 are primary sites, other positions on the this compound core have also been targeted for modification. For instance, a hydroxyl group at the C-3 position has been shown to enhance toxicity. researchgate.net Conversely, modifications at the C-8 position, such as the introduction of an oxygenated substituent, are also crucial for toxicity. researchgate.net The synthesis of analogs like 4-deoxythis compound, through deoxygenation at the C-4 position, has been pursued for specific applications such as the development of monoclonal antibodies.

Evaluation of Synthesized Analogues for Modified Biological Profiles

The synthesized analogs of this compound are subjected to a battery of biological assays to determine their activity and to elucidate the SAR. These evaluations are critical for identifying compounds with improved therapeutic potential or for understanding the molecular basis of their toxicity.

A significant finding from these evaluations is that the presence of free hydroxyl groups at the C-4 and C-15 positions, as seen in this compound, leads to a near-complete loss of activity in certain assays, such as those for antimalarial efficacy. acs.org In contrast, analogs where these hydroxyls are functionalized, like in verrucarin A (a macrocyclic ester) and anguidine (which has acetate (B1210297) and hydroxyl groups), exhibit potent activity against both the blood and liver stages of Plasmodium parasites. acs.org

The following table summarizes the biological activity of this compound and some of its key analogues against Plasmodium falciparum (asexual blood stages).

| Compound | Modification from this compound | EC50 (nM) against P. falciparum | Cytotoxicity (Selectivity Index) | Reference |

| This compound | - | Inactive at highest concentration tested | - | acs.org |

| Verrucarin A | Macrocyclic diester at C-4 and C-15 | 0.45 | Low (4.43) | acs.org |

| Anguidine | Acetate at C-4, hydroxyl at C-15, hydroxyl at C-3 | 6.16 | Low (7.95) | acs.org |

The data clearly illustrates that while this compound itself is largely inactive, its esterified derivatives, particularly the macrocyclic verrucarin A, are highly potent. However, this increased potency is often accompanied by significant cytotoxicity, resulting in a low selectivity index, which can be a limitation for therapeutic development. acs.org

Further studies have explored the cytotoxicity of a wider range of this compound esters. It has been generally observed that esters exhibit higher cytotoxicity than this compound itself. nih.gov The specific nature of the ester side chain in macrocyclic trichothecenes also contributes to differences in biological activity. nih.gov Even minor alterations in the molecular structure of these complex analogs can lead to substantial changes in their biological activity and selectivity against different cancer cell lines.

The evaluation of these synthesized analogues provides crucial feedback for the design of new generations of compounds. By systematically modifying the this compound scaffold and correlating these changes with biological outcomes, a clearer picture of the SAR emerges. This knowledge is invaluable for the rational design of novel this compound-based compounds with tailored biological profiles, potentially leading to the development of new therapeutic agents or highly specific molecular probes.

Mechanisms of Biological Action of Verrucarol in Cellular and Molecular Systems

Inhibition of Protein Synthesis as a Primary Mechanism

The primary toxic effect of verrucarol (B1203745) and other trichothecenes stems from their capacity to potently inhibit protein synthesis in eukaryotic cells. tandfonline.com This inhibition is a critical factor underlying their broad cytotoxic effects.

Molecular Interaction with Ribosomal Subunits (e.g., 60S/50S)

This compound, like other trichothecenes, targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. tandfonline.commdpi.com Specifically, it interacts with the large ribosomal subunit, which is the 60S subunit in eukaryotes and the 50S subunit in prokaryotes. t3db.caescholarship.orgescholarship.org The binding of this compound to the 60S subunit interferes with the function of the peptidyl transferase center, a critical component for the elongation of the polypeptide chain. mdpi.comt3db.ca This interaction disrupts the normal process of translation, leading to a halt in protein production. tandfonline.com

Characterization of this compound Binding Sites and Determinants

Research has identified the A-site of the peptidyl transferase center within the 60S ribosomal subunit as the binding site for this compound. mdpi.com This non-covalent binding is a key determinant of its inhibitory action. mdpi.com The structural features of this compound, including its tetracyclic sesquiterpenoid 12,13-epoxytrichothecene ring system, are crucial for this interaction. wikipedia.org The 12,13-epoxy ring, in particular, is a significant contributor to its toxicity. wikipedia.org Studies using X-ray crystallography have provided detailed insights into the binding mode of related trichothecenes, revealing the specific interactions between the toxin and the ribosomal RNA and proteins. mdpi.com While this compound itself can inhibit protein synthesis in vitro, modifications at its C4 and C15 alcohol groups are necessary for potent cytotoxicity in cellular models. escholarship.org

Modulation of Cellular Signaling Pathways

Beyond its direct impact on protein synthesis, this compound influences various cellular signaling pathways, ultimately leading to cellular stress and apoptosis.

Induction of Apoptotic Pathways in Specific Cell Lines

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cell lines. tandfonline.com For instance, the related compound Verrucarin A has been demonstrated to induce apoptosis in human breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells. nih.govnih.gov This process is often characterized by key apoptotic events such as DNA fragmentation and the activation of caspases. nih.govnih.gov

Investigation of Upstream and Downstream Signaling Events

The induction of apoptosis by trichothecenes like this compound is linked to the activation of mitogen-activated protein kinases (MAPKs), a family of proteins that regulate a wide range of cellular processes. mdpi.comresearchgate.net This activation is part of a "ribotoxic stress response" triggered by the ribosome-inactivating properties of these toxins. tandfonline.com For example, Verrucarin A has been shown to activate p38 MAPK while inhibiting the phosphorylation of EGFR, Akt, and ERK1/2 in breast cancer cells. nih.gov In pancreatic cancer cells, Verrucarin A was found to downregulate the expression of pro-survival signaling proteins such as phospho-Akt (p-Akt), nuclear factor κB (NF-κB), and mammalian target of rapamycin (B549165) (p-mTOR). nih.gov This modulation of signaling pathways disrupts the normal balance of cell survival and death, tipping the scales towards apoptosis.

Cellular Cytotoxicity Studies

The cytotoxic nature of this compound has been documented in various studies. It has been found to be cytotoxic to HEp2 cells at a concentration of 7.5 µg/mL and to baby hamster kidney (BHK) cells at 5 µg/mL. esr.cri.nz The cytotoxicity of this compound and its derivatives is a direct consequence of its ability to inhibit protein synthesis and induce apoptosis. tandfonline.comhealthmatters.io While this compound itself demonstrates in vitro inhibition of protein synthesis, its functionalization, particularly at the C4 and C15 hydroxyl groups, is critical for potent cellular toxicity in cancer cell lines and fibroblasts. escholarship.orgescholarship.org For instance, diacetylthis compound, a derivative of this compound, has shown cytotoxic activity in various cell lines. escholarship.org However, it is noteworthy that in some studies, this compound was found to be inactive against certain cell types or organisms at the concentrations tested. nih.gov

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Concentration | Effect |

| HEp2 | 7.5 µg/mL | Cytotoxic esr.cri.nz |

| Baby Hamster Kidney (BHK) | 5 µg/mL | Cytotoxic esr.cri.nz |

Dose-Dependent Cytotoxic Effects in in vitro Cell Lines (e.g., Cancer Cells, Fibroblasts)

The cytotoxicity of this compound has been observed in a dose-dependent manner across various in vitro cell lines. However, studies indicate that this compound itself exhibits relatively low toxicity compared to its esterified derivatives. escholarship.org Functionalization of the C4 and C15 alcohols of this compound is reportedly necessary for potent cellular toxicity in cancer cell lines and fibroblasts. escholarship.orgescholarship.org

For instance, in cultured human diploid fibroblasts and Swiss mouse fibroblasts, this compound showed no detectable toxicity at concentrations up to 5 micrograms/mL. nih.gov In contrast, its derivatives, such as verrucarin A, demonstrate significant cytotoxic potency. tandfonline.comtandfonline.com While this compound alone did not induce differentiation in human acute promyelocytic leukemia (HL-60) cells at subtoxic or toxic concentrations, some other trichothecenes did, suggesting varied mechanisms of action among the compound family. nih.gov

Research on the A549 lung carcinoma cell line indicated an IC50 value (the concentration required to inhibit the growth of 50% of cells) of 93.11 µg/mL for this compound. asianpubs.org Another study noted that while this compound inhibits human cytosolic protein synthesis in vitro, its impact on mitochondrial ribosomes was more pronounced at concentrations of 0.17 and 0.34 µM for its diacetyl derivative, preceding cytotoxic effects. escholarship.org

Table 1: Cytotoxicity of this compound in in vitro Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Organism | Cell Type | Effect | Concentration | Citation |

|---|---|---|---|---|---|

| Human Diploid Fibroblasts | Human | Fibroblast | No detectable toxicity | Up to 5 µg/mL | nih.gov |

| Swiss Mouse Fibroblasts (3T3) | Mouse | Fibroblast | No detectable toxicity | Up to 5 µg/mL | nih.gov |

| A549 | Human | Lung Carcinoma | IC50 of 93.11 µg/mL | 93.11 µg/mL | asianpubs.org |

| HL-60 | Human | Promyelocytic Leukemia | No differentiation induced | Not specified | nih.gov |

Comparative Cellular Sensitivity to this compound and Related Compounds

The cellular sensitivity to this compound is notably lower when compared to other structurally related trichothecenes, particularly its macrocyclic and acetylated derivatives. The structure of the trichothecene (B1219388) plays a crucial role in its cytotoxic potency.

Studies comparing various trichothecenes have consistently shown that compounds like T-2 toxin, verrucarin A, and roridin (B1174069) A are among the most potent inhibitors of protein synthesis. tandfonline.comtandfonline.com In contrast, this compound and deoxythis compound were found to be over a thousand-fold less effective. tandfonline.comtandfonline.com For example, while T-2 toxin can be toxic to mouse fibroblasts at concentrations as low as 0.1 ng/mL, this compound shows no toxicity at 5 µg/mL. nih.gov

The presence of an intact macrocyclic ring, as seen in verrucarin A and roridin A, is essential for their potent inhibitory activity on lymphocyte blastogenesis; this compound, which lacks this ring, had no effect at levels up to 5 x 10^5 pg/ml. nih.gov Similarly, the cytotoxicity of verrucarin A towards Vero cells was reported to be 125-250 times higher than that of deoxynivalenol (B1670258) (DON). mdpi.com The de-epoxy metabolites of trichothecenes like DON and nivalenol (B191977) (NIV) are significantly less toxic, with IC50 values 54 and 55 times higher than their parent compounds, respectively, highlighting the importance of the epoxide group for toxicity. nih.govresearchgate.net

Table 2: Comparative Cytotoxicity of Trichothecenes This table is interactive. You can sort and filter the data.

| Compound | Relative Cytotoxicity | Cell Line(s) | Key Structural Feature for Potency | Citation |

|---|---|---|---|---|

| This compound | Low | Fibroblasts, Lymphocytes, Vero cells | Lacks macrocyclic ring and specific functional groups | tandfonline.comtandfonline.comnih.govnih.gov |

| T-2 Toxin | High | Vero cells, Lymphocytes, Fibroblasts | Side groups at C4 and C15 | tandfonline.comnih.govuu.nl |

| Verrucarin A | Very High | Lymphocytes, Vero cells | Intact macrocyclic ring | tandfonline.comnih.govmdpi.com |

| Roridin A | Very High | Lymphocytes | Intact macrocyclic ring | tandfonline.comnih.gov |

| Deoxynivalenol (DON) | Moderate | Various human cell lines | α,β-conjugated carbonyl group | mdpi.comnih.govresearchgate.net |

| Nivalenol (NIV) | Moderate | Various human cell lines | Hydroxyl group at C4 | nih.govresearchgate.net |

| De-epoxy DON/NIV | Very Low | Swiss 3T3 cells | Lacks 12,13-epoxy group | nih.govresearchgate.net |

Immunomodulatory Effects in Experimental Models

The immunomodulatory effects of trichothecenes, including this compound and its derivatives, are complex, with evidence suggesting both immunosuppressive and immunostimulatory activities depending on the specific compound, dose, and experimental context. researchgate.net These mycotoxins can influence the function of various immune cells and modulate inflammatory pathways. univ-mrs.fr

Characterization of Immune Cell Responses to this compound Exposure

This compound and its related compounds can elicit responses from various immune cells, including lymphocytes and macrophages. However, the potency of this compound itself appears to be limited compared to its more complex derivatives.

Studies have shown that this compound has toxic effects on mouse macrophages. plos.org In a mouse model of inflammatory peritonitis, a folate-verrucarin A conjugate was shown to selectively eliminate inflammatory macrophages. nih.gov This suggests that while this compound's derivatives can be potent against macrophages, the targeting mechanism is key.

Regarding lymphocytes, this compound had no effect on the mitogen-induced transformation of human lymphocytes, a process crucial for an adaptive immune response. nih.gov In contrast, macrocyclic trichothecenes like verrucarin A and roridin A are potent inhibitors of lymphocyte proliferation. nih.govnih.gov For instance, verrucarin A, at a dose of 0.35 mg/kg in mice, led to a time-dependent increase in DNA synthesis in lymphocytes stimulated by various mitogens. nih.gov This highlights the significant difference in immunomodulatory capacity between this compound and its macrocyclic counterparts.

Molecular Basis of Immunomodulation in Research Systems

The molecular mechanisms underlying the immunomodulatory effects of trichothecenes involve the activation of cellular stress responses and the modulation of key signaling pathways that regulate inflammation and apoptosis. oup.com

A primary mechanism is the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. tandfonline.com This activation can trigger a "ribotoxic stress response" which in turn modulates the expression of genes involved in the immune response. tandfonline.comresearchgate.net For example, deoxynivalenol (DON) is known to mediate inflammatory responses by modulating the binding of transcription factors and inducing cytokine gene expression. tandfonline.comtandfonline.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of immunity, inflammation, and cell survival, is also a target. genome.jpsigmaaldrich.comwikipedia.org While some trichothecenes can activate NF-κB, leading to the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha, others may inhibit this pathway. uni-muenchen.denih.gov For instance, verrucarin A was found to upregulate the DNA binding activity of NF-κB in HepG2 hepatoma cells. nih.gov The specific effect on the NF-κB pathway can depend on the trichothecene and the cell type. nih.govresearchgate.net

Furthermore, trichothecenes can induce the expression of various cytokines. researchgate.netresearchgate.net In Jurkat T cells, DON and NIV were shown to modulate the mRNA levels of IFN-gamma, IL-2, and IL-8. researchgate.net The complex interplay between the activation of MAPKs, the NF-κB pathway, and subsequent cytokine expression forms the molecular basis of the immunomodulatory effects observed with these compounds.

Advanced Analytical and Characterization Techniques for Verrucarol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for determining the molecular structure and functional groups present in verrucarol (B1203745).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a primary tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide valuable information about the arrangement of hydrogen and carbon atoms within the molecule. Early characterization of trichothecenes, including this compound, heavily relied on solution-state NMR studies. nih.gov Advances in NMR instrumentation and techniques, such as 2D NMR methods (e.g., COSY, HSQC, HMBC), allow for complete assignment of signals and confirmation of connectivity, which is essential for elucidating the complex tetracyclic structure of this compound. nih.govresearchgate.net The chemical shifts and coupling constants observed in NMR spectra provide insights into the local electronic environment of the nuclei, helping to confirm the presence of specific functional groups like hydroxyls, methyl groups, and the epoxide ring characteristic of trichothecenes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and obtaining information about its fragmentation patterns, which aids in structural confirmation and identification. This compound has a computed molecular weight of 266.33 g/mol and a monoisotopic mass of 266.15180918 Da. nih.govuni.lu In mass spectrometry, this compound can be detected as its protonated ion [M+H]⁺ with an m/z of approximately 267.15908. nih.govuni.lu Other adducts like [M+Na]⁺ (m/z 289.14102) and [M+NH₄]⁺ (m/z 284.18562) can also be observed depending on the ionization method. uni.lu

Fragmentation analysis in MS/MS provides characteristic product ions that serve as fingerprints for this compound. For instance, a major fragmentation series observed for this compound is m/z 249 => 231. researchgate.net The dehydration process producing the m/z 231 fragment can occur at the 15-OH group or potentially involve the epoxide. researchgate.net LC-MS/MS fragmentation patterns have been used to identify this compound in complex extracts. researchgate.net

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex matrices and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation of this compound, particularly when coupled with suitable detectors. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. chromtech.com While some studies on related trichothecenes like deoxynivalenol (B1670258) (DON) have highlighted the advantages of HPLC with UV detection for its reliability and accuracy compared to some other methods, HPLC is often coupled with more sensitive and selective detectors like mass spectrometers for this compound analysis, especially in complex samples. nih.gov HPLC with diode-array detection (HPLC-DAD) can be used for separating and characterizing chemical mixtures, and while useful for assessing purity and contamination, LC-MS is generally more sensitive and better suited for characterizing unknown samples or detecting components at lower concentrations. measurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is a powerful technique for the detection and quantification of this compound, particularly after appropriate derivatization to enhance its volatility. This compound, being a hydrolysis product of macrocyclic trichothecenes, can be detected using GC-MS. nih.govnih.gov Derivatization with heptafluorobutyryl (HFB) groups has been shown to improve the detection sensitivity of this compound in GC-MS. nih.govwho.int HFB derivatives of this compound exhibit little MS fragmentation, leading to higher detection sensitivity. nih.gov GC-MS methods, especially when combined with tandem mass spectrometry (GC-MS/MS), offer high sensitivity and specificity for this compound analysis. nih.govnih.gov

Research has focused on optimizing GC-MS methods for detecting this compound in various matrices, including indoor environmental samples. nih.govnih.govcdc.gov Matrix effects can influence the accuracy of GC-MS/MS measurements of this compound in complex samples like dust, highlighting the importance of using matrix-matched calibration curves for accurate quantification. nih.govcdc.govnih.gov Studies have shown that using matrix-matched calibration can significantly improve the detectability of this compound in such samples compared to using traditional calibration curves with internal standards that are subject to different matrix effects. cdc.govnih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is an advanced chromatographic technique offering improved separation speed, resolution, and sensitivity compared to conventional HPLC-MS/MS. This technique is increasingly applied for the multi-mycotoxin analysis, including trichothecenes like this compound, in various complex matrices. nih.govresearchgate.netnih.gov UHPLC systems utilize columns packed with sub-2-µm particles, allowing for faster separations and higher peak capacity. nih.gov Coupling UHPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the monitoring of specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

UHPLC-MS/MS methods have been developed and validated for the determination of numerous fungal metabolites, including trichothecenes, in food and feed samples. researchgate.netnih.govthermofisher.com These methods often involve minimal sample preparation, such as extraction with acidified acetonitrile-water mixtures, followed by direct injection into the UHPLC-MS/MS system. nih.gov Matrix effects can still be a factor in UHPLC-MS/MS analysis of complex samples, and matrix-matched calibration curves are often employed to mitigate these effects and ensure accurate quantification. nih.govoaepublish.com The high resolving power and sensitivity of UHPLC-MS/MS, particularly when using Orbitrap mass analyzers, enable the detection and quantification of this compound and other mycotoxins at low concentrations in challenging matrices. researchgate.netthermofisher.com

X-ray Crystallography for Three-Dimensional Structure Determination

For a molecule like this compound, which possesses a complex polycyclic structure with multiple chiral centers, determining the precise three-dimensional arrangement is critical for understanding its chemical reactivity, interactions with biological targets, and its role as a core structure for more complex trichothecenes researchgate.netresearchgate.net. While direct information on X-ray crystallography specifically for this compound crystals was not extensively detailed in the search results, the technique is a standard method for elucidating the structures of such organic molecules and related trichothecenes azolifesciences.comnih.govresearchgate.net. For instance, X-ray crystallographic analysis has been employed to establish the stereochemistries of related macrocyclic trichothecenes like roridin (B1174069) E, confirming structural assignments researchgate.net. This underscores the applicability and importance of X-ray crystallography in definitively establishing the solid-state structure of this compound and its derivatives, providing crucial data on bond lengths, bond angles, and torsional angles that define its unique three-dimensional shape.

Methodologies for Detection and Quantification in Complex Research Matrices

The detection and quantification of this compound, particularly as a hydrolysis product of macrocyclic trichothecenes, in complex matrices such as environmental samples, food, and feed present significant analytical challenges due to the low concentrations at which it may be present and the potential for matrix effects nih.govresearchgate.netmdpi.comthermofisher.com. Matrix effects, caused by co-eluting substances from the sample matrix, can either suppress or enhance the analytical signal, impacting the accuracy and reproducibility of the results nih.govnumberanalytics.comacs.org.

Various advanced analytical techniques have been developed and applied for the detection and quantification of this compound and other trichothecenes. Mass spectrometry (MS), particularly when coupled with chromatography, is a cornerstone of these methodologies nih.govresearchgate.netnih.govruokavirasto.fi.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is a widely used technique offering high sensitivity and specificity for the detection and quantification of mycotoxins, including this compound nih.gov. It is based on separating volatile or semi-volatile compounds by gas chromatography before their detection and identification by tandem mass spectrometry nih.gov. This approach has been utilized for analyzing this compound in matrices like settled dust samples and building materials nih.gov. However, matrix components in dust extracts can influence the signal intensity, necessitating careful method validation and potentially the use of internal standards to mitigate these effects nih.govwho.int.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique suitable for a wider range of mycotoxins, including less volatile ones nih.govruokavirasto.fi. It involves separating compounds using liquid chromatography before detection by tandem mass spectrometry nih.govruokavirasto.fi. LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS) like Orbitrap technology, has demonstrated suitability for routine mycotoxin analysis in complex feed matrices, including the detection of this compound as an internal standard researchgate.netnih.gov. HRMS offers enhanced selectivity, which can simplify data evaluation, although signal suppression due to matrix components can still occur researchgate.netacs.orgnih.gov.

Sample Preparation Techniques: Effective sample preparation is crucial to minimize matrix effects and improve the detection of this compound in complex samples mdpi.comphmethods.net. Techniques such as liquid-liquid extraction, solid-liquid extraction, and solid-phase extraction (SPE) are commonly employed to isolate and concentrate the target analyte while removing interfering substances mdpi.comnih.govphmethods.net. SPE, in particular, is useful for selectively extracting compounds from complex matrices like biological fluids mdpi.comphmethods.net. For the analysis of trichothecenes, including this compound (often after hydrolysis of macrocyclic precursors), methods involving extraction and clean-up using materials like Florisil Sep-Pak cartridges have been described nih.gov.

Quantitative Analysis Considerations: Accurate quantification in complex matrices often requires strategies to account for matrix effects. Standard addition is a technique used in instrumental analysis specifically to quantify analytes in complex matrices by adding known amounts of the analyte to the sample and measuring the resulting signal numberanalytics.com. This helps compensate for the influence of the matrix on the analytical signal numberanalytics.com. The use of internal standards, chemically similar compounds added to the sample at a known concentration, is also a common practice to improve the accuracy and reproducibility of quantification by compensating for variations in sample preparation and instrument response nih.govwho.int.

The sensitivity and detection capabilities of these methods vary depending on the specific instrumentation and matrix. For instance, LC-HRMS methods have shown detection capabilities for mycotoxins in the range of tens to hundreds of micrograms per kilogram in feed matrices nih.gov.

Here is a summary of common analytical techniques and their applications for this compound research:

| Analytical Technique | Principle | Applications for this compound Research | Key Considerations |

| X-ray Crystallography | Diffraction of X-rays by crystals to determine 3D atomic structure. wikipedia.org | Determination of the precise three-dimensional structure of this compound and its derivatives. researchgate.net | Requires crystalline sample; provides detailed structural parameters. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Separation by GC, detection and identification by MS/MS. nih.gov | Detection and quantification in environmental samples (e.g., dust, building materials). nih.gov | Suitable for volatile/semi-volatile compounds; susceptible to matrix effects. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC, detection and identification by MS/MS. nih.govruokavirasto.fi | Detection and quantification in various complex matrices (e.g., food, feed, biological fluids). researchgate.netruokavirasto.finih.gov | Versatile for a range of compounds; HRMS offers high selectivity; matrix effects can occur. researchgate.netacs.orgnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention and elution of analytes on a solid adsorbent. mdpi.comphmethods.net | Sample clean-up and concentration from complex matrices. mdpi.comnih.govphmethods.net | Reduces matrix interference; selection of appropriate sorbent is critical. phmethods.net |

| Standard Addition | Adding known analyte amounts to samples to compensate for matrix effects. numberanalytics.com | Accurate quantification in complex matrices. numberanalytics.com | Requires multiple sample preparations; improves accuracy in the presence of matrix effects. numberanalytics.com |

| Internal Standards | Adding a known amount of a similar compound to samples. nih.govwho.int | Compensation for variations in sample preparation and instrument response. nih.govwho.int | Improves reproducibility and accuracy of quantification. nih.govwho.int |

These advanced analytical techniques, often used in combination with effective sample preparation strategies, are essential for the accurate and reliable characterization, detection, and quantification of this compound in diverse and challenging research matrices.

Metabolic Transformation and Biotransformation Studies of Verrucarol

Enzymatic Hydrolysis and Derivatization in Biological Systems

In biological systems, the metabolism of trichothecenes, including verrucarol (B1203745), is a defensive mechanism to convert lipophilic toxins into more polar, water-soluble metabolites that can be easily excreted. nih.gov This process involves several key enzymatic pathways. nih.govwikipedia.org

Carboxylesterases (CEs) are a family of Phase I drug-metabolizing enzymes that catalyze the hydrolysis of ester, amide, and thioester bonds. nih.govamericanpharmaceuticalreview.com In humans, hCE1 and hCE2 are the most prominent, with hCE1 being highly expressed in the liver and hCE2 in the gastrointestinal tract. evotec.comnih.gov

While this compound itself lacks ester groups, its metabolic context is intrinsically linked to carboxylesterase activity. This compound is the hydrolysis product of more complex macrocyclic trichothecenes like Verrucarin A and roridins, a reaction catalyzed by carboxylesterases. nih.govmedchemexpress.com These enzymes cleave the ester linkages of the parent toxins, releasing the this compound core. nih.gov Therefore, the presence and activity of carboxylesterases in tissues like the liver and intestine are determining factors in the formation of this compound from its parent compounds within an organism. nih.govnih.gov Although not a direct substrate, this compound is a key metabolite in the carboxylesterase-mediated detoxification pathway of larger trichothecenes.

Once formed, or if ingested directly, this compound undergoes further metabolic transformations. The primary pathways involved are hydroxylation and de-epoxidation, which are critical for detoxification. wikipedia.orgt3db.cawho.int

Hydroxylation: This Phase I metabolic reaction, often catalyzed by cytochrome P450 (CYP450) enzymes in the liver, introduces hydroxyl (-OH) groups onto the this compound structure. nih.govwikipedia.org This increases the compound's polarity, preparing it for subsequent conjugation reactions (Phase II metabolism), such as glucuronidation, before excretion. t3db.cawho.int

De-epoxidation: The 12,13-epoxy group is a defining feature of trichothecenes and is essential for their toxicity. t3db.cafrontiersin.org The cleavage of this epoxide ring is a major detoxification step. frontiersin.orgnih.gov Research has demonstrated that for non-acylated trichothecenes like this compound, de-epoxidation is a significant metabolic route. nih.govmdpi.com This reaction converts this compound into its de-epoxy metabolite, which exhibits greatly reduced toxicity. frontiersin.orgnih.gov This pathway has been observed specifically in studies involving chicken intestinal microbes. nih.govmdpi.com

Role of Carboxylesterases in this compound Metabolism

Biotransformation by Microbial Systems

Microorganisms in the environment, particularly in soil and the gastrointestinal tracts of animals, play a crucial role in the degradation and detoxification of mycotoxins like this compound. nih.govmdpi.com

Numerous studies have identified specific bacteria and fungi capable of transforming this compound. This degradation is a key element of bioremediation research.

Bacterial Degradation: Anaerobic bacteria found in the gut of animals like chickens can effectively degrade trichothecenes. nih.govmdpi.com Studies have shown that chicken intestinal microbes can achieve essentially complete conversion of this compound to its de-epoxy metabolite. nih.govmdpi.com A highly enriched microbial consortium, designated DX100 and dominated by Stenotrophomonas species, was developed from soil and demonstrated the ability to transform this compound and ten other trichothecenes into their less toxic de-epoxy forms. researchgate.net This degradation occurred under both aerobic and anaerobic conditions. researchgate.net

Fungal Degradation: While fungi of the Myrothecium genus are known producers of this compound-containing mycotoxins, other fungal species contribute to the degradation of environmental toxins. asm.orgnih.gov The general capacity of fungi like Aspergillus and Trichoderma to degrade complex organic compounds is well-documented, suggesting a role in the environmental breakdown of this compound. frontiersin.orgcsic.es

Table 1: Microbial Systems Involved in this compound Biotransformation

| Microbial System | Organism(s) | Transformation Observed | Research Context | Reference(s) |

|---|---|---|---|---|

| Bacterial | Chicken Intestinal Microbes | De-epoxidation | Detoxification in animal gut | nih.govmdpi.com |

| Bacterial | Microbial Consortium DX100 (Stenotrophomonas sp.) | De-epoxidation | Environmental bioremediation | researchgate.net |

| Fungal | General Fungal Species | Degradation of toxins | Environmental bioremediation | frontiersin.orgcsic.es |

The primary mechanism for microbial detoxification of this compound is the enzymatic modification of its toxic functional groups. nih.gov

The key detoxification pathway is de-epoxidation, which targets the 12,13-epoxide ring responsible for the compound's ability to inhibit protein synthesis. frontiersin.org Research on the DX100 microbial consortium indicated that the de-epoxidation activity is likely enzymatic, with findings suggesting that cytoplasmic reductases may be responsible. researchgate.net Other enzymes known to detoxify epoxides include epoxide hydrolases and glutathione (B108866) transferases, which are found in a range of prokaryotes and eukaryotes. frontiersin.org By breaking this ring, microbes convert this compound into de-epoxy this compound, a significantly less toxic compound. frontiersin.orgnih.gov This biotransformation is considered a true detoxification step. frontiersin.org

Bacterial and Fungal Degradation of this compound in Environmental Research

Metabolic Fate in Animal Models for Research Purposes

Animal models, particularly rodents and poultry, are essential for studying the metabolic fate of this compound. fda.govapvma.gov.au These studies track the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Following administration, trichothecenes are rapidly absorbed and distributed throughout the body without significant accumulation in any specific organ. who.int In animal models, this compound undergoes the metabolic transformations previously described, including hydroxylation and de-epoxidation. t3db.cawho.int

A significant finding from studies with chickens is the role of gut microbiota in the presystemic metabolism of this compound. Intestinal bacteria can convert this compound into de-epoxy this compound before it is even absorbed into the bloodstream, representing a crucial detoxification step. nih.govmdpi.comcabidigitallibrary.org The resulting metabolites, which are more polar and less toxic, are then excreted from the body primarily through urine and feces. nih.govwikipedia.orgt3db.ca Research in rats has also contributed to the understanding of trichothecene (B1219388) metabolism, indicating that metabolic pathways are generally similar across mammalian species, though rates can differ. wikipedia.orgumanitoba.camdpi.com

Table 2: Summary of this compound Metabolism in Animal Models

| Animal Model | Key Finding | Metabolic Pathway | Significance | Reference(s) |

|---|---|---|---|---|

| Chicken | Intestinal microbes convert this compound to de-epoxy this compound. | De-epoxidation | Pre-systemic detoxification by gut flora. | nih.govmdpi.comcabidigitallibrary.org |

| General (Rat, Mouse) | Rapid absorption, metabolism, and excretion. | Hydroxylation, De-epoxidation, Glucuronidation | Elucidation of general mammalian metabolic pathways for trichothecenes. | t3db.cawho.int |

Absorption and Distribution Studies in Experimental Animals

The absorption and distribution of trichothecenes are generally rapid following exposure. msdvetmanual.com These compounds are readily absorbed through the gastrointestinal tract and skin, and due to their amphipathic nature, they are quickly distributed to a variety of organs and tissues throughout the body. nih.gov

Specific pharmacokinetic studies on this compound have been conducted in dogs. Following oral administration, this compound demonstrated an absolute bioavailability of 44 ± 33%, indicating partial but significant absorption from the gastrointestinal tract. nih.gov The volume of distribution (Vd) after intravenous administration was determined to be 1.2 ± 0.6 L/kg. nih.gov This value suggests that this compound distributes well into the tissues beyond the central circulatory compartment.

While specific tissue concentration data for this compound is limited, studies on related trichothecenes provide insights. For instance, after intranasal administration in mice, the macrocyclic trichothecene Satratoxin G was found to distribute rapidly to numerous tissues, with maximal concentrations reached within 15 to 30 minutes in the nasal turbinates, kidney, lung, spleen, liver, and brain. nih.gov Given the structural similarities, a similarly rapid and wide distribution pattern can be anticipated for this compound.

| Parameter | Value | Animal Model | Reference |

|---|---|---|---|

| Oral Bioavailability | 44 ± 33% | Dog | nih.gov |

| Volume of Distribution (Vd) | 1.2 ± 0.6 L/kg | Dog (IV) | nih.gov |

Excretion Pathways and Metabolite Profiling

The excretion of this compound and its metabolites occurs through both renal and fecal routes. Studies in dogs have shown that only a small fraction of the parent compound is excreted unchanged. Following intravenous administration, the amount of intact this compound recovered in the urine was minimal, ranging from 0.9% to 2.7% of the administered dose. sigmaaldrich.com

The primary metabolic transformation pathway for this compound in mammals appears to be conjugation. A follow-up study in dogs revealed that the majority of an administered dose is excreted in the urine as conjugated metabolites. esr.cri.nz Specifically, approximately 75% of the dose was accounted for as verrucaryl glucuronides and verrucaryl sulfates. esr.cri.nz This extensive phase II metabolism facilitates the elimination of the lipophilic this compound molecule by converting it into more water-soluble forms.

In addition to conjugation, microbial metabolism within the gastrointestinal tract can play a significant role. Research on the degradation of trichothecenes by chicken intestinal microbes demonstrated that non-acylated trichothecenes, including this compound, underwent nearly complete conversion to their deepoxy metabolites. mdpi.com This de-epoxidation reaction is a critical detoxification pathway, as the 12,13-epoxy ring is essential for the toxic activity of trichothecenes. msdvetmanual.com

| Metabolite Type | Pathway | Experimental System | Finding | Reference |

|---|---|---|---|---|

| Verrucaryl Glucuronides | Phase II Conjugation | Dog (in vivo) | Major urinary metabolites | esr.cri.nz |

| Verrucaryl Sulfates | Phase II Conjugation | Dog (in vivo) | Major urinary metabolites | esr.cri.nz |

| Deepoxy-verrucarol | De-epoxidation | Chicken intestinal microbes (in vitro) | Essentially complete conversion | mdpi.com |

| This compound (Unchanged) | Renal Excretion | Dog (in vivo) | 0.9% - 2.7% of IV dose excreted in urine | sigmaaldrich.com |

Comparative Metabolic Stability with Other Trichothecenes

The metabolic stability of this compound differs notably from other well-studied trichothecenes, particularly the acylated type A toxins like T-2 toxin and its metabolite HT-2 toxin.